4-Amino-5-iodo-2-phenylpyridine
Overview
Description
4-Amino-5-iodo-2-phenylpyridine is an organic compound with the molecular formula C11H9IN2 It is characterized by the presence of an amino group at the fourth position, an iodine atom at the fifth position, and a phenyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodo-2-phenylpyridine typically involves the iodination of 2-phenylpyridine followed by the introduction of an amino group. One common method includes the following steps:
Iodination: 2-Phenylpyridine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the fifth position.
Amination: The iodinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-iodo-2-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium azide, thiourea, or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Nitro derivatives.
Reduction Products: Primary or secondary amines.
Scientific Research Applications
4-Amino-5-iodo-2-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-iodo-2-phenylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4-Amino-5-iodo-2-phenylpyridine can be compared with other iodinated pyridine derivatives such as:
4-Amino-2-phenylpyridine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2-phenylpyridine:
4-Amino-5-bromo-2-phenylpyridine: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and interactions.
The uniqueness of this compound lies in the combination of the amino and iodine substituents, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-iodo-2-phenylpyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEFSSQKORZBRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699198 | |
Record name | 5-Iodo-2-phenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848580-35-8 | |
Record name | 5-Iodo-2-phenyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848580-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-phenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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